Cas no 14088-95-0 (1-3-(trifluoromethyl)phenylimidazolidin-2-one)
1-3-(trifluoromethyl)phenylimidazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one
- 1-[3-(trifluoromethyl)phenyl]tetrahydro-2H-imidazol-2-one
- 2-Imidazolidinone, 1-[3-(trifluoromethyl)phenyl]-
- 1-(3-trifluoromethyl-phenyl)-imidazolidin-2-one
- CS-0245861
- DTXSID201242801
- SCHEMBL13737111
- 14088-95-0
- MFCD03787197
- EN300-312561
- G73986
- AKOS015992879
- 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone
- 4W-0886
- 1-3-(trifluoromethyl)phenylimidazolidin-2-one
-
- MDL: MFCD03787197
- Inchi: 1S/C10H9F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-5-4-14-9(15)16/h1-3,6H,4-5H2,(H,14,16)
- InChI Key: UETRQBHZYSRHHM-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)N1C(NCC1)=O)(F)F
Computed Properties
- Exact Mass: 230.06669740g/mol
- Monoisotopic Mass: 230.06669740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 32.299
1-3-(trifluoromethyl)phenylimidazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T897995-10mg |
1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one |
14088-95-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T897995-50mg |
1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one |
14088-95-0 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T897995-100mg |
1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one |
14088-95-0 | 100mg |
$ 230.00 | 2022-06-02 | ||
| Apollo Scientific | PC50543-250mg |
1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one |
14088-95-0 | 250mg |
£98.00 | 2025-02-21 | ||
| Apollo Scientific | PC50543-1g |
1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one |
14088-95-0 | 1g |
£320.00 | 2025-02-21 | ||
| abcr | AB297309-100 mg |
1-[3-(Trifluoromethyl)phenyl]tetrahydro-2H-imidazol-2-one; . |
14088-95-0 | 100mg |
€221.50 | 2023-04-26 | ||
| Chemenu | CM420068-250mg |
1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one |
14088-95-0 | 95%+ | 250mg |
$279 | 2023-03-07 | |
| Chemenu | CM420068-500mg |
1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one |
14088-95-0 | 95%+ | 500mg |
$496 | 2023-03-07 | |
| Chemenu | CM420068-1g |
1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one |
14088-95-0 | 95%+ | 1g |
$653 | 2023-03-07 | |
| Key Organics Ltd | 4W-0886-1MG |
1-[3-(trifluoromethyl)phenyl]tetrahydro-2H-imidazol-2-one |
14088-95-0 | >90% | 1mg |
£37.00 | 2025-02-08 |
1-3-(trifluoromethyl)phenylimidazolidin-2-one Suppliers
1-3-(trifluoromethyl)phenylimidazolidin-2-one Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Additional information on 1-3-(trifluoromethyl)phenylimidazolidin-2-one
Introduction to 1-3-(trifluoromethyl)phenylimidazolidin-2-one (CAS No. 14088-95-0)
1-3-(trifluoromethyl)phenylimidazolidin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 14088-95-0, belongs to the imidazolidinone class, which is known for its utility in the synthesis of various pharmacologically active molecules. The presence of a trifluoromethyl group in its structure enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
The trifluoromethyl group is a key pharmacophore in medicinal chemistry, often incorporated into molecules to improve binding affinity, reduce metabolic degradation, and modulate pharmacokinetic properties. In the context of 1-3-(trifluoromethyl)phenylimidazolidin-2-one, this substituent likely contributes to its interactions with biological targets, potentially influencing its efficacy and selectivity. The phenyl ring further extends the compound's structural diversity, allowing for further functionalization and derivatization to explore new therapeutic avenues.
Recent research has highlighted the importance of imidazolidinone derivatives in drug discovery. These compounds have been investigated for their potential roles in treating various diseases, including inflammation, cancer, and infectious disorders. The structural motif of 1-3-(trifluoromethyl)phenylimidazolidin-2-one suggests that it may exhibit inhibitory activity against enzymes or receptors involved in these pathological processes. For instance, studies have demonstrated that imidazolidinones can modulate inflammatory pathways by interacting with key signaling molecules.
The synthesis of 1-3-(trifluoromethyl)phenylimidazolidin-2-one involves multi-step organic reactions that typically include condensation and cyclization processes. The introduction of the trifluoromethyl group can be achieved through halogenation followed by metal-catalyzed cross-coupling reactions. These synthetic strategies ensure high yield and purity, which are critical for pharmaceutical applications. Advances in synthetic methodologies have enabled the efficient production of complex heterocyclic compounds like this one, facilitating their exploration in medicinal chemistry.
In vitro studies have begun to uncover the biological potential of 1-3-(trifluoromethyl)phenylimidazolidin-2-one. Initial experiments suggest that it may possess anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor central to inflammatory responses. Additionally, its interaction with other cellular targets remains an area of active investigation. The compound's ability to cross cell membranes due to the lipophilic nature of the trifluoromethyl group enhances its potential as a drug candidate.
The pharmaceutical industry is increasingly interested in developing small-molecule inhibitors for therapeutic use. 1-3-(trifluoromethyl)phenylimidazolidin-2-one represents a promising lead compound that could be optimized further through structure-based drug design approaches. Computational modeling techniques can help predict how this molecule interacts with biological targets at the atomic level, guiding modifications to improve its potency and selectivity.
Future research directions may focus on exploring derivatives of 1-3-(trifluoromethyl)phenylimidazolidin-2-one that exhibit enhanced pharmacological profiles. For example, introducing additional functional groups or varying the substitution pattern on the phenyl ring could lead to novel compounds with improved efficacy or reduced side effects. Such modifications are often guided by insights from crystallographic studies of protein-ligand complexes.
The role of heterocyclic compounds in drug development cannot be overstated. They form the backbone of many approved drugs and continue to be a rich source of inspiration for new therapeutics. The unique properties of 1-3-(trifluoromethyl)phenylimidazolidin-2-one, particularly its structural flexibility and bioisosteric potential with other functional groups, make it a valuable building block for medicinal chemists.
In conclusion, 1-3-(trifluoromethyl)phenylimidazolidin-2-one (CAS No. 14088-95-0) is a compound with significant pharmaceutical promise. Its structural features, including the presence of a trifluoromethyl group and an imidazolidinone core, position it as a promising candidate for further development. Ongoing research aims to fully elucidate its biological activities and explore its potential as a therapeutic agent in various disease contexts.
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